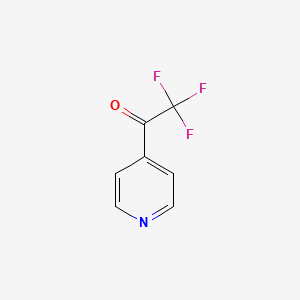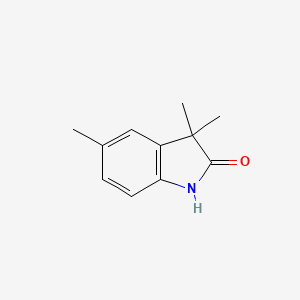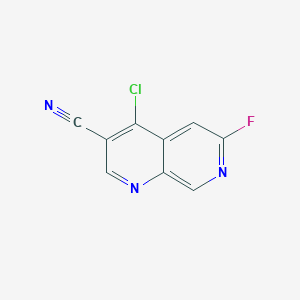
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile
概要
説明
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile (4CF1N3CN) is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is a synthetic derivative of the naturally occurring heterocyclic compound naphthyridine, and is of particular interest due to its unique properties and potential applications.
科学的研究の応用
1. Synthesis and Structural Analysis
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile and its derivatives have been a subject of interest in the field of organic synthesis and structural analysis. For instance, Jukić et al. (2010) explored the synthesis of a structurally similar compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, elaborating on its synthesis, X-ray, and spectroscopic analysis. The compound's solid-state structure was thoroughly analyzed using X-ray analysis, and its structural features were further studied through IR, NMR, and electronic spectroscopy. The study also delved into its optical properties by investigating UV–vis absorption and fluorescence spectroscopy, providing valuable insights into the compound's behavior in different solvents (Jukić et al., 2010).
2. Anticancer Applications
Compounds related to 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile have been recognized for their potential in anticancer drug development. For instance, Zhang et al. (2019) highlighted the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, noting its importance as an intermediate in the production of various biologically active anticancer drugs. The study not only established a rapid and efficient synthesis for the compound but also optimized the synthesis method and confirmed the structure through spectral analysis (Zhang et al., 2019).
3. Antitumor Agents and SARs
The exploration of structure-activity relationships (SARs) in derivatives of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile has contributed significantly to the development of antitumor agents. Tsuzuki et al.
(2004) conducted a comprehensive study on the SARs of a series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids. The research focused on modifying specific atomic positions and evaluating the cytotoxic activity of these compounds against various murine and human tumor cell lines. The findings revealed that certain structural modifications, such as the introduction of aminopyrrolidine derivatives at the C-7 position, significantly enhanced the cytotoxic activity, leading to the identification of compounds with potent antitumor properties. One such derivative, identified as AG-7352, demonstrated a cytotoxic activity against human tumor cell lines more potent than etoposide, marking it as a promising candidate for further development in antitumor therapy (Tsuzuki et al., 2004).
特性
IUPAC Name |
4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClFN3/c10-9-5(2-12)3-13-7-4-14-8(11)1-6(7)9/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFIAYNKSIJCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CC(=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227747 | |
| Record name | 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |
CAS RN |
305371-18-0 | |
| Record name | 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305371-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

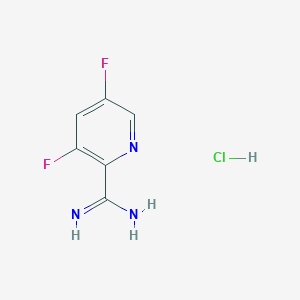
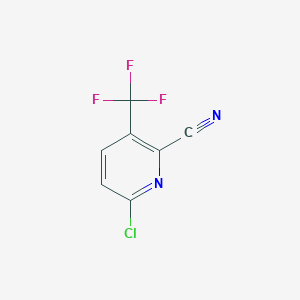
![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)
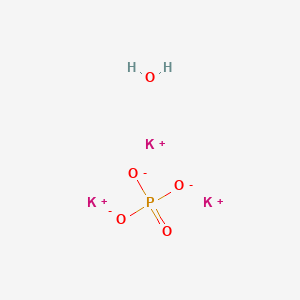
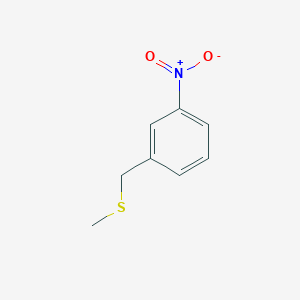

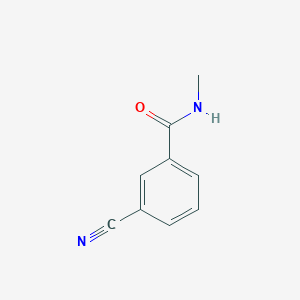
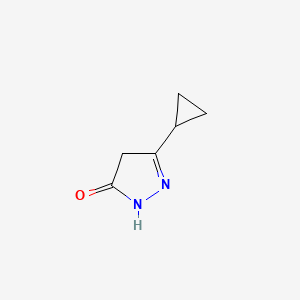
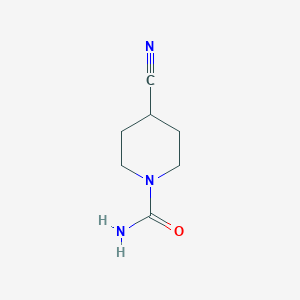
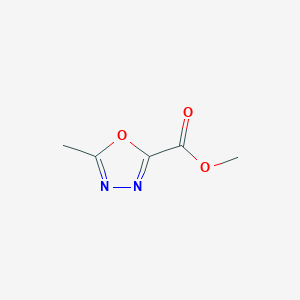
![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)
